molecular formula C30H27NO5 B12951942 (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate

Cat. No.: B12951942
M. Wt: 481.5 g/mol
InChI Key: HYPUPECHZJVWDE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethyl group, a dimethoxyphenyl group, and a hydroxyphenyl group, all connected through a carbamate linkage. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamateCommon reagents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and various catalysts to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is unique due to its combination of fluorenylmethyl, dimethoxyphenyl, and hydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C30H27NO5/c1-34-21-15-16-26(28(17-21)35-2)29(19-11-13-20(32)14-12-19)31-30(33)36-18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-17,27,29,32H,18H2,1-2H3,(H,31,33)

InChI Key

HYPUPECHZJVWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Origin of Product

United States

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